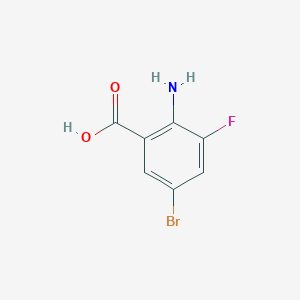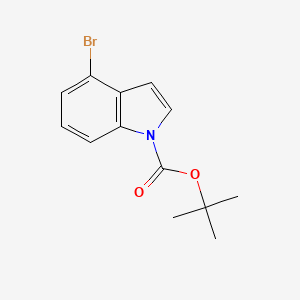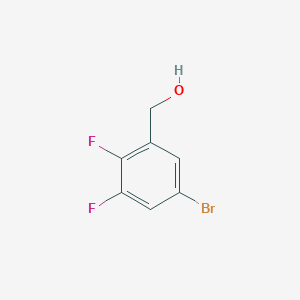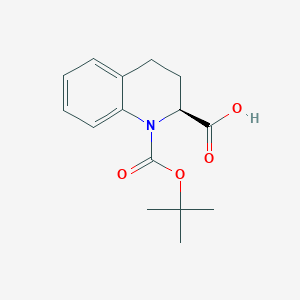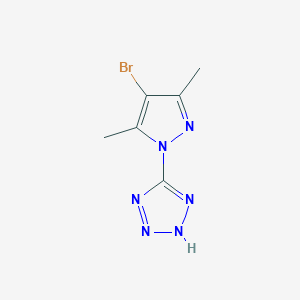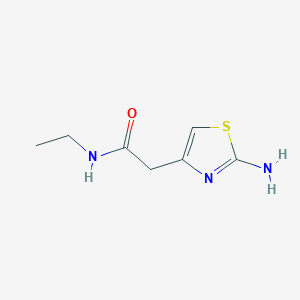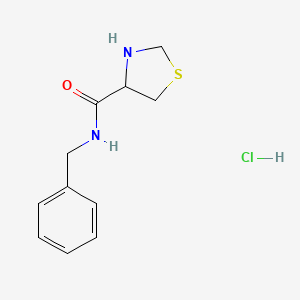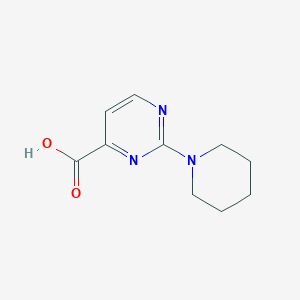
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
The compound “2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” is a derivative of piperidine, a six-membered heterocyclic organic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in drug design, serving as key building blocks for various pharmaceuticals. The synthesis of these derivatives, including the one , often involves intricate intra- and intermolecular reactions. These compounds are present in over twenty classes of pharmaceuticals, indicating their broad utility in medicinal chemistry .
Development of Anticancer Agents
Piperidine moieties are integral in the structure of many anticancer drugs. They can induce apoptosis in cancer cells by modulating the release of reactive oxygen species (ROS) and affecting mitochondrial pathways. This makes them valuable for research into novel anticancer therapies .
Antimicrobial and Antifungal Applications
The structural framework of piperidine derivatives, including “2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid,” allows them to interact with microbial cell walls and inhibit growth. This property is harnessed in the development of new antimicrobial and antifungal agents .
Neuropharmacological Research
Piperidine derivatives are used in the synthesis of compounds with potential neuropharmacological applications. They are studied for their effects on neurological pathways and could lead to treatments for conditions such as Alzheimer’s disease and other cognitive disorders .
Cardiovascular Drug Development
The piperidine nucleus is explored for its role in cardiovascular drugs. Its derivatives can act as vasodilators or influence blood pressure regulation, contributing to research in hypertension and other cardiovascular conditions .
Analgesic and Anti-inflammatory Research
Due to their interaction with pain receptors and inflammatory pathways, piperidine derivatives are investigated for their analgesic and anti-inflammatory potential. This research could lead to new pain management solutions .
Targeted Protein Degradation
“2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” can serve as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutics that target specific proteins for degradation, offering a novel approach to treating diseases .
Antioxidant Properties
Piperidine derivatives exhibit antioxidant properties, which are valuable in the study of oxidative stress-related diseases. They can scavenge free radicals, providing a basis for research into protective agents against oxidative damage .
Eigenschaften
IUPAC Name |
2-piperidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFZKSXFLHCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



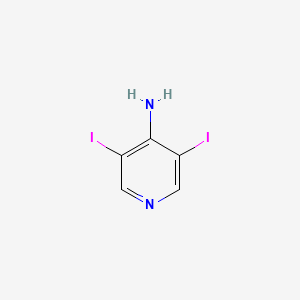
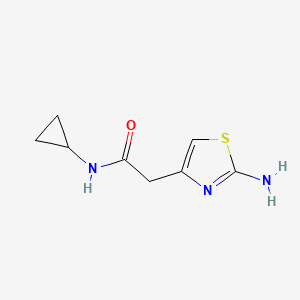
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)

